N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups. These functional groups are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For instance, the use of ionic liquids as a medium can facilitate the reaction at temperatures around 70–75°C for 110–120 minutes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to meet industrial standards. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Furan Derivatives: Molecules such as furfural and furan-2-carboxylic acid.
Sulfonamides: Drugs like sulfamethoxazole and sulfasalazine.
Uniqueness
What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide apart is its unique combination of furan, thiophene, and sulfonamide groups. This structural diversity allows it to participate in a broader range of chemical reactions and exhibit multiple biological activities, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,12-13-4-2-1-3-5-13)17-9-16-8-15(11-21-16)14-6-7-20-10-14/h1-8,10-11,17H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRROBNSZKGTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.